5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid and 3-phenyl-1,2,4-thiadiazole. The reaction conditions often involve the use of coupling agents, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-benzofuran-2-carboxamide: A simpler derivative with similar core structure.
3-phenyl-1,2,4-thiadiazole derivatives: Compounds with similar thiadiazole moiety.
Other benzofuran derivatives: Compounds with benzofuran core structure but different substituents.
Uniqueness
5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H12ClN3O2S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-13-9-12(19)7-8-14(13)24-15(10)17(23)21-18-20-16(22-25-18)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21,22,23) |
InChI Key |
QMHLJVFQTJUSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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